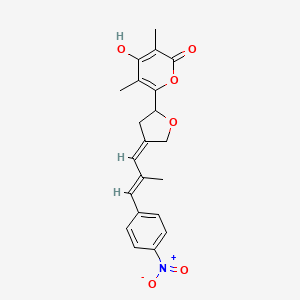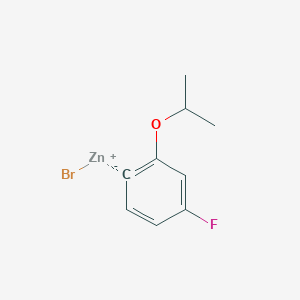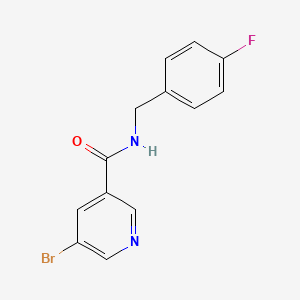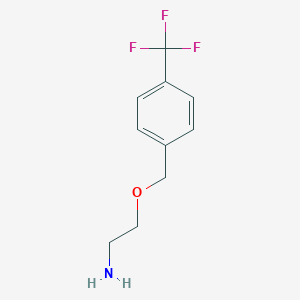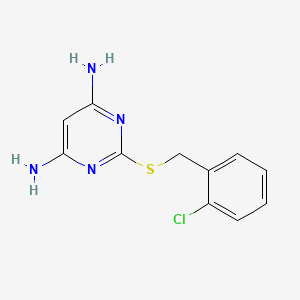
6-Propoxypyridin-3-ylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-propoxypyridin-3-ylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it valuable in the formation of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 6-propoxypyridin-3-ylmagnesium bromide typically involves the reaction of 6-propoxypyridine with magnesium in the presence of bromine. The reaction is carried out in an anhydrous environment to prevent the highly reactive Grignard reagent from reacting with water. The general reaction scheme is as follows:
6-propoxypyridine+Mg+Br2→6-propoxypyridin-3-ylmagnesium bromide
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but with optimized conditions for higher yields and purity. The process is carried out in specialized reactors that maintain anhydrous conditions and control the temperature and pressure to ensure the efficient formation of the Grignard reagent.
Analyse Des Réactions Chimiques
Types of Reactions
6-propoxypyridin-3-ylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Tetrahydrofuran (THF) is typically used as the solvent.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance the reaction rate.
Major Products
The major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used in the reaction.
Applications De Recherche Scientifique
6-propoxypyridin-3-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism by which 6-propoxypyridin-3-ylmagnesium bromide exerts its effects involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-methoxypyridin-3-ylmagnesium bromide
- 6-ethoxypyridin-3-ylmagnesium bromide
- 6-butoxypyridin-3-ylmagnesium bromide
Uniqueness
6-propoxypyridin-3-ylmagnesium bromide is unique due to its specific alkoxy group, which can influence the reactivity and selectivity of the compound in various reactions. Compared to its analogs, it may offer different reactivity profiles and product distributions, making it valuable for specific synthetic applications.
Propriétés
Formule moléculaire |
C8H10BrMgNO |
|---|---|
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
magnesium;6-propoxy-3H-pyridin-3-ide;bromide |
InChI |
InChI=1S/C8H10NO.BrH.Mg/c1-2-7-10-8-5-3-4-6-9-8;;/h3,5-6H,2,7H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
YXTVSBQAPTXISX-UHFFFAOYSA-M |
SMILES canonique |
CCCOC1=NC=[C-]C=C1.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



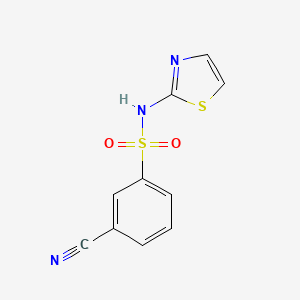
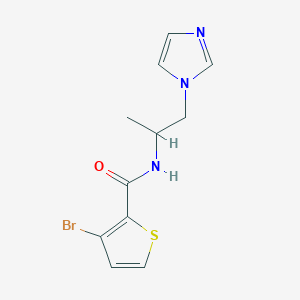
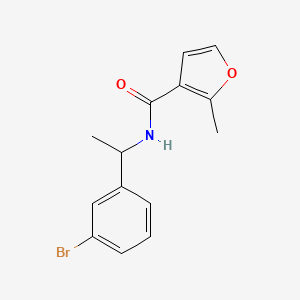
![4-[(2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14889861.png)

